molecular formula C20H19N5O2S B6447700 3-{methyl[1-(quinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549003-17-8

3-{methyl[1-(quinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione

Cat. No. B6447700
CAS RN: 2549003-17-8
M. Wt: 393.5 g/mol
InChI Key: PGDJWKKTXUYDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{methyl[1-(quinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{methyl[1-(quinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione is 393.12594604 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Properties

The unique structural features of this compound make it an interesting candidate for cancer research. Researchers have explored its potential as an antiproliferative agent against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colon cancer (HCT-116) . Further investigations into its mechanism of action and efficacy are warranted.

Anticonvulsant Activity

The non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring has been linked to anticonvulsant properties. Additionally, the presence of a 3-trifluoromethylphenylpiperazine fragment enhances its activity . Understanding the precise interactions with neural receptors could lead to novel antiepileptic drug development.

Stereochemistry and Enantioselectivity

Given the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers exhibit varying biological profiles. Investigating how substituents’ spatial orientation influences binding to enantioselective proteins is crucial for drug design .

Potential Antitumor Agents

The benzothiazole moiety contributes to the compound’s pharmacophore space. Researchers have explored its potential as an antitumor agent, particularly against lung cancer (A549) and colon cancer (HT29) cells . Further studies could elucidate its mode of action and optimize its efficacy.

properties

IUPAC Name

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-24(20-15-6-2-5-9-18(15)28(26,27)23-20)14-10-11-25(13-14)19-12-21-16-7-3-4-8-17(16)22-19/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDJWKKTXUYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine

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